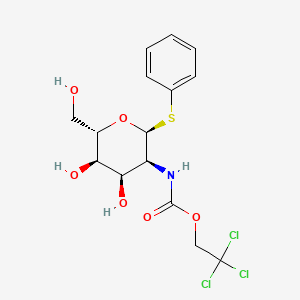![molecular formula C16H17NO2 B1503204 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone CAS No. 93008-44-7](/img/structure/B1503204.png)
1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone
描述
1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is a synthetic compound belonging to the class of organic compounds known as ketones. This compound is characterized by a phenyl ring substituted with a dimethylamino group and an ethanone moiety. Its chemical structure allows it to participate in various chemical reactions, making it a compound of interest in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone can be achieved through several synthetic routes. A common method involves the Friedel-Crafts acylation reaction, where 4-(3-Dimethylaminophenoxy)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. This reaction introduces the ethanone group onto the phenyl ring.
Industrial Production Methods:
On an industrial scale, this compound can be synthesized using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control of reaction parameters, ensuring the purity and quality of the final product.
化学反应分析
Types of Reactions:
1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring of the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogens or nitration reagents for electrophilic substitution, organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed:
Oxidation: Produces 1-[4-(3-Dimethylaminophenoxy)phenyl]carboxylic acid.
Reduction: Produces 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanol.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
科学研究应用
Chemistry:
1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is used as a starting material for the synthesis of more complex organic compounds. Its reactive ketone group allows it to participate in the formation of carbon-carbon bonds, which is essential in the construction of larger molecular frameworks.
Biology:
In biological research, the compound serves as a molecular probe to study the interactions of phenolic compounds with proteins and enzymes. Its structural features enable it to bind to active sites of enzymes, making it useful in enzyme inhibition studies.
Medicine:
The compound is investigated for its potential pharmacological properties. Its structure suggests it may possess activity against certain biochemical pathways, making it a candidate for drug discovery and development.
Industry:
This compound is used as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for use in the synthesis of colorants for various industrial applications.
作用机制
The mechanism of action of 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's phenyl ring and dimethylamino group allow it to fit into hydrophobic pockets of proteins, leading to competitive inhibition or modulation of protein function. Pathways involved include inhibition of enzyme activity or interference with signal transduction processes.
相似化合物的比较
1-[4-(2-Dimethylaminophenoxy)phenyl]ethanone
1-[4-(4-Dimethylaminophenoxy)phenyl]ethanone
1-[4-(3-Methylaminophenoxy)phenyl]ethanone
Uniqueness:
Compared to similar compounds, 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is unique due to the specific position and nature of its substituents. The 3-dimethylamino group confers distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specific scientific and industrial applications.
属性
IUPAC Name |
1-[4-[3-(dimethylamino)phenoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(18)13-7-9-15(10-8-13)19-16-6-4-5-14(11-16)17(2)3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXFDVFDNVGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695114 | |
| Record name | 1-{4-[3-(Dimethylamino)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93008-44-7 | |
| Record name | 1-{4-[3-(Dimethylamino)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B1503137.png)












